molecular formula C14H12Cl2N4O2 B11949823 n,n'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide CAS No. 17696-88-7

n,n'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide

Cat. No.: B11949823
CAS No.: 17696-88-7
M. Wt: 339.2 g/mol
InChI Key: XLJWRTSOGRDXLP-UHFFFAOYSA-N
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Description

N,n’-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide: is a chemical compound with the molecular formula C14H11Cl2N3O2 It is characterized by the presence of two 3-chlorophenyl groups attached to a hydrazine-1,2-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the carbonate method due to its efficiency and higher yield. The reaction is carried out in a controlled environment to ensure safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding oxides and chlorinated by-products.

    Reduction: Amines and hydrazine derivatives.

    Substitution: Substituted phenylhydrazine derivatives.

Mechanism of Action

The mechanism of action of n,n’-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved include binding to active sites and altering the conformation of the target molecules, thereby affecting their function .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

17696-88-7

Molecular Formula

C14H12Cl2N4O2

Molecular Weight

339.2 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(3-chlorophenyl)carbamoylamino]urea

InChI

InChI=1S/C14H12Cl2N4O2/c15-9-3-1-5-11(7-9)17-13(21)19-20-14(22)18-12-6-2-4-10(16)8-12/h1-8H,(H2,17,19,21)(H2,18,20,22)

InChI Key

XLJWRTSOGRDXLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NNC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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